Hydrogen-Bond Donor Count
The target compound, 3-phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine, possesses three hydrogen-bond donor (HBD) atoms: the two protons of the C5 primary amine (NH2) and the N1 proton of the pyrazole ring (NH). In contrast, the positional isomer 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (CAS 1389315-07-4) has only two HBDs, as the N1 position is occupied by the piperidine substituent, eliminating the pyrazole N–H donor . In kinase inhibitor design, the 5-aminopyrazole motif is a privileged hinge-binding scaffold precisely because the NH2 group and the endocyclic NH can serve as a bidentate hydrogen-bond donor pair to the kinase hinge region—a pharmacophoric arrangement that is intact in the target compound but disrupted in the N1 isomer [1]. The loss of one HBD in the N1 isomer may reduce affinity for kinase targets that require a dual-donor hinge-binding motif, and alters the calculated topological polar surface area (TPSA), affecting membrane permeability and oral bioavailability predictions .
| Evidence Dimension | Hydrogen-bond donor count (HBD) — computed from chemical structure |
|---|---|
| Target Compound Data | HBD = 3 (C5–NH2 [2 donors] + N1–H [1 donor]) |
| Comparator Or Baseline | 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (CAS 1389315-07-4): HBD = 2 (C5–NH2 [2 donors]; N1 is substituted) | 3-Phenyl-1H-pyrazol-5-amine (CAS 1572-10-7): HBD = 3 |
| Quantified Difference | Target vs. N1 isomer: +1 HBD (50% more hydrogen-bond donors); Target vs. parent: equivalent HBD count but MW elevated by ~83 Da and addition of a basic tertiary amine center |
| Conditions | Structural analysis based on SMILES (Nc1n[nH]c(-c2ccccc2)c1N1CCCCC1) and IUPAC nomenclature; computed descriptors using standard drug-likeness algorithms |
Why This Matters
An additional hydrogen-bond donor can be the difference between nanomolar hinge-region engagement and complete loss of kinase inhibitory activity—procuring the N1 isomer instead of the C4 target may invalidate an entire SAR campaign.
- [1] Anwar, H. F., et al. N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 2015, 15(4), 321–346. Review establishing the 5-aminopyrazole as a privileged hinge-binding scaffold in kinase inhibitor design. View Source
